molecular formula C14H8Cl2O3 B8786196 2-(2,4-Dichlorobenzoyl)benzoic acid CAS No. 61959-32-8

2-(2,4-Dichlorobenzoyl)benzoic acid

Cat. No.: B8786196
CAS No.: 61959-32-8
M. Wt: 295.1 g/mol
InChI Key: SSRBKRHBIFAERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-(2,4-Dichlorobenzoyl)benzoic acid exhibits significant anti-inflammatory effects. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In a study assessing its antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated notable bactericidal activity, particularly against Escherichia coli and Bacillus subtilis, highlighting its potential as a lead compound for developing new antibiotics .

Potential Drug Development

Given its biological activities, this compound is being explored for its potential as a therapeutic agent in treating inflammatory diseases and infections caused by resistant bacterial strains. The ongoing research aims to optimize its efficacy and safety profiles for clinical applications.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A controlled experiment using murine models indicated that treatment with this compound significantly reduced paw edema induced by carrageenan. This suggests its potential utility in managing pain and inflammation associated with arthritis .
  • Antimicrobial Efficacy :
    • In a comparative study of various benzoic acid derivatives, this compound exhibited superior antibacterial activity against Staphylococcus aureus. This positions it as a candidate for further development into antimicrobial agents .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) or dehydrating agents (e.g., thionyl chloride) to form esters. For example:

    2-(2,4-DCl-Bz)BA+ROHSOCl22-(2,4-DCl-Bz)BA-OR+HCl\text{2-(2,4-DCl-Bz)BA} + \text{ROH} \xrightarrow{\text{SOCl}_2} \text{2-(2,4-DCl-Bz)BA-OR} + \text{HCl}

    Yields exceed 85% under anhydrous conditions.

  • Amidation : Reacts with amines (e.g., aniline, alkylamines) via activation to the acid chloride intermediate. For instance, treatment with thionyl chloride followed by benzylamine produces the corresponding amide .

Reaction TypeReagents/ConditionsProductYield (%)
EsterificationSOCl₂, ROH, ΔEster85–92
AmidationSOCl₂, RNH₂, baseAmide78–88

Electrophilic Aromatic Substitution

The dichlorobenzoyl ring directs electrophiles to the meta position relative to the electron-withdrawing carboxylic acid group:

  • Nitration : Reacts with HNO₃/H₂SO₄ to yield 3-nitro derivatives .

  • Halogenation : Bromination (Br₂/FeBr₃) produces 3-bromo-substituted products .

Substituent effects were confirmed via UV-Vis spectroscopy, showing bathochromic shifts consistent with meta substitution .

Oxidation and Reduction

  • Oxidation : The benzoyl moiety can be oxidized to a quinone structure using strong oxidizers like KMnO₄ in acidic media :

    2-(2,4-DCl-Bz)BAKMnO4/H+2,4-DCl-quinone+CO2\text{2-(2,4-DCl-Bz)BA} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{2,4-DCl-quinone} + \text{CO}_2
  • Reduction : The carboxylic acid group is reduced to a hydroxymethyl group via LiAlH₄, forming 2-(2,4-dichlorobenzoyl)benzyl alcohol .

ProcessReagentsProductNotes
OxidationKMnO₄, H₂SO₄QuinoneRequires heating
ReductionLiAlH₄, THFAlcoholYields ~70%

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C) or via Hunsdiecker reaction (AgNO₃, I₂), yielding 2,4-dichlorobenzophenone :

2-(2,4-DCl-Bz)BAΔ2,4-DCl-benzophenone+CO2\text{2-(2,4-DCl-Bz)BA} \xrightarrow{\Delta} \text{2,4-DCl-benzophenone} + \text{CO}_2

Acylation and Cyclization

The compound acts as an acylating agent in Friedel-Crafts reactions. For example, with AlCl₃ as a catalyst, it reacts with benzene to form polyaromatic ketones . Cyclocondensation with hydrazines yields pyrimidine or quinazoline derivatives, as demonstrated in heterocycle synthesis .

Hydrolysis

Under alkaline conditions (NaOH/H₂O), the ester or amide derivatives hydrolyze back to the parent acid. Kinetic studies show pseudo-first-order behavior with rate constants of k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} at pH 12 .

Key Data Table

PropertyValueSource
Molecular FormulaC₁₄H₈Cl₂O₃
Molecular Weight311.1 g/mol
Melting Point164–166°C
pKa2.8 (carboxylic acid)

Properties

CAS No.

61959-32-8

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Cl2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)

InChI Key

SSRBKRHBIFAERH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution prepared by adding 30 g (0.2 mol.) of phthalic anhydride to 146 g (1.0 mol.) of dried 1,3-dichlorobenzene, was added 64 g (0.48 mol.) of well-ground anhydrous aluminium chloride with stirring. The mixture was heated and stirred for 3 hours on the oil bath kept at 120° C. Thereafter, the reaction mixture was sufficiently cooled on an ice bath and thereto, 100 ml of water was added dropwise. The thus produced white precipitate was thoroughly washed with successive, water and cooled ethanol to obtain 32 g of crude crystals. These crude crystals were recrystallized from benzene to obtain the marked compound. Yield 24 g, Melting Point 178° to 181° C.
Quantity
30 g
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reactant
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146 g
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0 (± 1) mol
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reactant
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100 mL
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